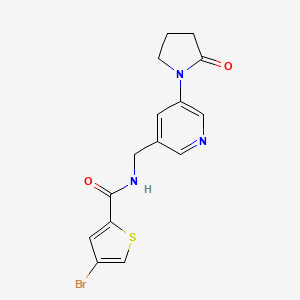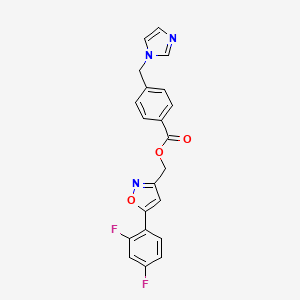
美那替汀-d3 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Memantine hydrochloride is used to treat moderate to severe Alzheimer’s disease . It is not a cure for Alzheimer’s disease but it can help people with the disease . Memantine will not cure Alzheimer’s disease, and it will not stop the disease from getting worse .
Synthesis Analysis
Memantine, being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .
Molecular Structure Analysis
Memantine hydrochloride, chemically known as 1-amino-3,5-dimethyladamantane hydrochloride, is white to off-white amorphous or crystalline solid . Its molecular formula is C12H21NHCl and the molecular weight is 215.76 g/mol .
Chemical Reactions Analysis
Memantine (MMT), being an UV inactive molecule, was first derivatized by conducting conventional diazotization reaction and further coupling with N,N-dimethyl aniline (DMA) at 2 to 5°C . The newly formed MMT-DMA complex showed characteristic absorbance maximum at 354 nm .
Physical And Chemical Properties Analysis
Memantine hydrochloride has a molecular formula of C12H21N.HCl and a molecular weight of 215.76 . It is soluble in water (27 mg/mL) and DMSO (30 mg/mL) .
科学研究应用
认知和行为改善在广泛性发育障碍中
盐酸美金刚已被探索其在改善广泛性发育障碍 (PDD) 儿童的认知功能和行为症状方面的有效性。在一项开放标签试验中,受试者在记忆测试中显着改善,同时多动症、嗜睡和易怒症也有显着改善,而语言或智商测量没有显着变化。这项研究强调了美金刚在解决 PDD 的认知和行为方面的潜力 (Owley 等,2006)。
唐氏综合征的潜在治疗
另一项研究评估了盐酸美金刚作为唐氏综合征的潜在治疗方法,重点是其改善记忆和认知功能的能力。虽然试验并未显示主要结局测量有显着差异,但它强调了与主要假设相关的次要测量显着改善,表明美金刚在增强唐氏综合征患者的认知和适应功能方面具有潜在益处 (Boada 等,2012)。
分析方法的开发和验证
还对盐酸美金刚的分析方法进行了开发和验证研究,旨在为片剂制剂中的药物测定提供一种简单、灵敏、精确且经济的方法。这通过确保美金刚类药物的质量和剂量准确性为制药行业做出了贡献 (Anees 等,2019)。
神经保护和阿尔茨海默病
盐酸美金刚因其神经保护特性而受到认可,尤其是在阿尔茨海默病的治疗中。通过对抗 N-甲基-D-天冬氨酸受体过度激活引起的毒性,美金刚为中度至重度阿尔茨海默病提供了一种治疗选择,突出了其在神经保护和神经退行性疾病管理中的重要作用 (Witt 等,2020)。
促进神经发生
关于美金刚对成年神经发生影响的研究显示出有希望的结果。成年小鼠中美金刚的施用与神经祖细胞的增殖以及海马中成熟颗粒神经元的产生有关。这一发现为美金刚在增强脑可塑性和治疗阿尔茨海默病以外的神经退行性疾病方面的潜在应用打开了大门 (Maekawa 等,2009)。
作用机制
Target of Action
Memantine-d3 Hydrochloride primarily targets the N-methyl-D-aspartate receptors (NMDAR) . These receptors are largely dependent on the single excitatory agonist glutamate . NMDARs play a crucial role in the brain’s learning and memory processes .
Mode of Action
Memantine-d3 Hydrochloride is an open-channel, low-affinity, uncompetitive antagonist of NMDA receptors . It works by blocking the effects of glutamate, a neurotransmitter in the brain that leads to neuronal excitability and excessive stimulation .
Biochemical Pathways
Memantine-d3 Hydrochloride affects the glutamatergic transmission pathway . Glutamate activates three principal types of glutamate receptors (GluRs): α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (AMPARs)/kainate receptors, N-methyl-D-aspartate (NMDA) receptors (NMDARs), and metabotropic glutamate receptors (mGluRs) . Memantine-d3 Hydrochloride’s action on NMDARs can influence these pathways and their downstream effects .
Pharmacokinetics
It is known that memantine-d3 hydrochloride is a small molecule , which generally suggests good absorption and distribution characteristics
Result of Action
Memantine-d3 Hydrochloride has been shown to have mitochondrial protective effects, improve cell viability, and enhance clearance of Aβ42 peptide . It also induces autophagy, improves cell survival, and decreases the generation of Aβ42 . These molecular and cellular effects contribute to its therapeutic benefits in conditions like Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Memantine-d3 Hydrochloride. For instance, it has been found that Memantine-d3 Hydrochloride is stable in the environment and can easily leach from river sediment . Furthermore, factors such as light exposure can influence its degradation . .
安全和危害
Memantine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Memantine-d3 Hydrochloride has a molecular weight of 218.78 and a molecular formula of C12H18D3N•HCl . It interacts with NMDA receptors, a type of glutamate receptor in the brain . By blocking these receptors, Memantine-d3 Hydrochloride can reduce neuronal excitability and excessive stimulation, which are common in conditions like Alzheimer’s Disease .
Cellular Effects
Memantine-d3 Hydrochloride has been shown to have protective effects on cells. It can improve cell viability and enhance the clearance of Aβ42 peptide, a key player in the development of Alzheimer’s Disease . It also blocks the effects of glutamate, a neurotransmitter that leads to neuronal excitability and excessive stimulation .
Molecular Mechanism
Memantine-d3 Hydrochloride works by blocking NMDA receptors, thereby reducing the effects of glutamate . This mechanism is different from many other Alzheimer’s Disease medications, which work by inhibiting cholinesterase enzymes . Memantine-d3 Hydrochloride’s action at the molecular level involves binding interactions with NMDA receptors and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Memantine-d3 Hydrochloride has been shown to have long-term effects on cellular function. For example, chronic oral memantine treatment for 4 months has been shown to diminish hippocampal CA1 neuron loss and rescue learning and memory performance in different behavioral paradigms .
Dosage Effects in Animal Models
In animal models, the effects of Memantine-d3 Hydrochloride vary with different dosages. For instance, in APP/PS1 AD mice, a therapeutic dose of memantine (20 mg/kg/day) was used to examine its effects on ameliorating cognitive defects .
Transport and Distribution
It is known that Memantine, the parent compound, is used in Alzheimer’s disease to inhibit the glutamatergic system by blocking N-methyl-D-aspartate receptors .
Subcellular Localization
It is known that Memantine, the parent compound, has a targeted de-excitation effect in the temporal lobes on the glutamatergic system and connected brain regions .
属性
IUPAC Name |
3-methyl-5-(trideuteriomethyl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHMLJTFXJGPI-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2693141.png)


![3-(4-bromobenzyl)-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2693146.png)
![N-[4-(3-{[(2-ethoxyphenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2693148.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
![3-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B2693154.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)
![4-(4-methoxyphenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2693161.png)